{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol
Description
{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol is a bicyclic compound featuring a strained [2.1.1]hexane scaffold with an amino group at position 4 and a hydroxymethyl group at position 1. The compound’s hydrochloride salt (CAS: 2514950-12-8) is commercially available for research use, with molecular weight and purity data indicating its suitability as a synthetic intermediate . This article focuses on comparing this compound with structurally related bicyclic derivatives, emphasizing differences in molecular features, physicochemical properties, and applications.
Properties
IUPAC Name |
(4-amino-1-bicyclo[2.1.1]hexanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7-2-1-6(3-7,4-7)5-9/h9H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIMLQDDYGGJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for {4-Aminobicyclo[21 it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine .
Scientific Research Applications
{4-Aminobicyclo[21
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it a useful probe for studying biological systems.
Medicine: It could be investigated for potential therapeutic properties.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism by which {4-Aminobicyclo[2.1.1]hexan-1-yl}methanol exerts its effects is not well-understood. its molecular targets and pathways would likely involve interactions with biological molecules such as proteins and nucleic acids, given its functional groups .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Heteroatom Substitution in the Bicyclic Ring
- {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol Replaces one carbon in the bicyclo ring with oxygen (oxabicyclo). Molecular formula: C₆H₁₁NO₂; molecular weight: 129.16 g/mol. The oxygen atom increases polarity and may enhance solubility compared to the parent compound .
- {2-Azabicyclo[2.1.1]hexan-1-yl}methanol Substitutes a carbon with nitrogen (azabicyclo). Molecular formula: C₆H₁₁NO; molecular weight: 113.16 g/mol.
Ring Size Expansion
- (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Larger bicyclo[2.2.2]octane core increases steric bulk and reduces ring strain. Molecular formula: C₉H₁₅NO; molecular weight: 153.22 g/mol. The expanded ring may alter binding affinity in receptor-ligand interactions .
Functional Group Modifications
Hydrochloride Salts
- {4-Aminobicyclo[2.1.1]hexan-1-yl}methanol Hydrochloride Molecular weight: ~350.00 g/mol (exact value unspecified). Enhanced stability and solubility due to salt formation, making it preferable for synthetic workflows .
- [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride Molecular formula: C₇H₁₄ClNO₂; molecular weight: 179.64 g/mol. The additional aminomethyl group introduces a secondary amine, altering reactivity .
Ester and Carbamate Derivatives
- Methyl 4-Aminobicyclo[2.1.1]hexane-1-carboxylate Molecular formula: C₈H₁₃NO₂; molecular weight: 155.20 g/mol.
- tert-Butyl N-{4-Aminobicyclo[2.1.1]hexan-1-yl}carbamate Molecular formula: C₁₁H₂₀N₂O₂; molecular weight: 212.29 g/mol. The Boc-protected amine enhances stability during synthetic reactions .
Substituent Effects
Methyl Substituents
- {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol Hydrochloride Molecular formula: C₇H₁₄ClNO₂; molecular weight: 179.60 g/mol.
Trifluoromethyl Substituents
- (4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol Molecular formula: C₇H₁₀F₃NO; molecular weight: 181.16 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, a common feature in CNS-targeting drugs .
Data Tables
Table 1: Molecular Features of Key Analogues
Table 2: Functional Impact of Modifications
| Modification Type | Example Compound | Impact on Properties |
|---|---|---|
| Salt Formation | Hydrochloride salts (e.g., CAS 2514950-12-8) | Improved solubility and stability |
| Heteroatom Substitution | Oxabicyclo or azabicyclo derivatives | Altered polarity, basicity, or hydrogen bonding |
| Substituent Addition | Trifluoromethyl or methyl groups | Enhanced lipophilicity or steric hindrance |
Biological Activity
{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol, a bicyclic amine compound, has garnered attention for its potential therapeutic applications, particularly in modulating biological pathways linked to various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The primary mechanism of action for this compound involves its role as an inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). PI3Kγ is crucial in several cellular processes, including cell growth, proliferation, and survival, particularly in immune responses and inflammation. Inhibition of PI3Kγ has been associated with therapeutic benefits in conditions such as cancer, autoimmune diseases, and neurodegenerative disorders .
Key Biological Pathways Affected
- Inflammation : PI3Kγ plays a significant role in the signaling pathways that mediate inflammation. Inhibition can lead to reduced migration of immune cells to sites of inflammation, thereby alleviating conditions like rheumatoid arthritis .
- Cancer Progression : The compound's inhibitory effects on PI3Kγ have been linked to decreased tumor growth and metastasis in various cancer models, suggesting a potential role in cancer therapy .
- Neuroprotection : Emerging research indicates that modulation of PI3Kγ activity may also provide neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, yielding promising results:
Pharmacological Applications
The diverse biological activities of this compound position it as a candidate for various therapeutic applications:
- Autoimmune Diseases : By modulating immune cell activity through PI3Kγ inhibition, the compound may help manage autoimmune conditions such as rheumatoid arthritis and lupus.
- Cancer Therapy : Its ability to inhibit tumor growth makes it a potential adjunct therapy in oncology, particularly for cancers characterized by aberrant PI3K signaling.
- Neurological Disorders : The neuroprotective properties suggest possible applications in treating neurodegenerative diseases like Alzheimer's.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
